molecular formula C9H14N4O2 B11740459 [2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine

[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine

Cat. No.: B11740459
M. Wt: 210.23 g/mol
InChI Key: QPYNTAAQSHSTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine: is a chemical compound with the molecular formula C9H14N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole undergoes alkylation with dimethylamine to introduce the dimethyl groups at the 1 and 3 positions.

    Vinylation: Finally, the compound is vinylated using a suitable vinylating agent under controlled conditions to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2,5-dimethyl-4-nitropyrazol-3-yl)-N,N-dimethylethenamine

InChI

InChI=1S/C9H14N4O2/c1-7-9(13(14)15)8(12(4)10-7)5-6-11(2)3/h5-6H,1-4H3

InChI Key

QPYNTAAQSHSTDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C=CN(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.